Cas no 2248269-70-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate structure
2248269-70-5 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate
CAS番号:2248269-70-5
MF:C20H19NO4
メガワット:337.369165658951
CID:5605186
PubChem ID:165726791

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate 化学的及び物理的性質

名前と識別子

    • 2248269-70-5
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate
    • EN300-6517441
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate
    • インチ: 1S/C20H19NO4/c1-13(2)11-14-7-9-15(10-8-14)12-18(22)25-21-19(23)16-5-3-4-6-17(16)20(21)24/h3-10,13H,11-12H2,1-2H3
    • InChIKey: RSNHPWAOJYHTLD-UHFFFAOYSA-N
    • ほほえんだ: O(C(CC1C=CC(=CC=1)CC(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 337.13140809g/mol
  • どういたいしつりょう: 337.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 498
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6517441-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate
2248269-70-5
0.25g
$235.0 2023-08-31
Enamine
EN300-6517441-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate
2248269-70-5
10g
$1101.0 2023-05-31
Enamine
EN300-6517441-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate
2248269-70-5
0.5g
$246.0 2023-08-31
Enamine
EN300-6517441-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate
2248269-70-5
1g
$256.0 2023-05-31
Enamine
EN300-6517441-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate
2248269-70-5
0.05g
$216.0 2023-08-31
Enamine
EN300-6517441-5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate
2248269-70-5
5g
$743.0 2023-08-31
Enamine
EN300-6517441-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate
2248269-70-5
2.5g
$503.0 2023-08-31
Enamine
EN300-6517441-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate
2248269-70-5
5g
$743.0 2023-05-31
Enamine
EN300-6517441-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate
2248269-70-5
0.1g
$226.0 2023-08-31
Enamine
EN300-6517441-10g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate
2248269-70-5
10g
$1101.0 2023-08-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetateに関する追加情報

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate (CAS: 2248269-70-5)

Recent studies on the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate (CAS: 2248269-70-5) have highlighted its potential applications in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique isoindole-1,3-dione core and phenylacetate moiety, has been investigated for its biological activity, particularly in the context of enzyme inhibition and drug delivery systems. The following brief synthesizes the latest findings and their implications for future research and development.

One of the key areas of interest is the compound's role as a prodrug or intermediate in the synthesis of biologically active molecules. Recent publications have explored its utility in the targeted delivery of anti-inflammatory agents, leveraging its stability and controlled release properties. For instance, a 2023 study demonstrated that derivatives of this compound exhibit enhanced bioavailability and reduced systemic toxicity compared to traditional formulations, making them promising candidates for treating chronic inflammatory conditions.

In addition to its prodrug potential, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate has been studied for its inhibitory effects on specific enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical mediators of inflammatory pathways, and their modulation is a common therapeutic strategy. Preliminary in vitro assays indicate that the compound exhibits selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects. Further mechanistic studies are underway to elucidate the precise binding interactions and optimize the compound's selectivity.

Another notable development is the exploration of this compound in combination therapies. Researchers have investigated its synergistic effects with established drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), to enhance therapeutic efficacy while minimizing adverse effects. Early-stage clinical trials have reported promising results, with improved patient outcomes in conditions like rheumatoid arthritis and osteoarthritis. However, larger-scale studies are needed to validate these findings and assess long-term safety.

From a chemical synthesis perspective, advancements have been made in the scalable production of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate. Novel catalytic methods and green chemistry approaches have been employed to improve yield and reduce environmental impact. These innovations are critical for facilitating the compound's transition from laboratory-scale research to industrial applications.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate (CAS: 2248269-70-5) represents a versatile and promising candidate in chemical biology and pharmaceutical research. Its dual role as a prodrug and enzyme inhibitor, coupled with advancements in synthesis methodologies, underscores its potential for therapeutic development. Future research should focus on mechanistic studies, clinical validation, and the exploration of additional biological targets to fully realize its applications.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.